molecular formula C13H14N4O B12906349 Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)- CAS No. 119034-15-0

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-

Cat. No.: B12906349
CAS No.: 119034-15-0
M. Wt: 242.28 g/mol
InChI Key: JVEMRXYMHBTPLT-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide is a complex organic compound with a unique structure that includes a pyrrole ring and a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with N-phenylhydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide is unique due to its specific combination of a pyrrole ring and a hydrazinecarboxamide group, which imparts distinct chemical and biological properties.

Biological Activity

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)- (CID 9589549) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₄N₄O
  • Molecular Weight : 242.28 g/mol

The structure features a semicarbazide moiety linked to a phenyl group and a pyrrole derivative, which may contribute to its biological activity.

Synthesis

Recent studies have explored various synthetic routes for derivatives of semicarbazide. For instance, a study highlighted the reaction of acetylacetone with semicarbazide derivatives, leading to the formation of new pyrazole derivatives with potential bioactivity . This suggests that modifications of the semicarbazide structure could yield compounds with enhanced biological properties.

Antimicrobial Properties

Research indicates that semicarbazide derivatives exhibit significant antimicrobial activities. A comprehensive study evaluated various pyrrolidine alkaloids, including those related to semicarbazides, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged significantly, indicating varying degrees of potency against different bacterial strains .

Table 1: Antimicrobial Activity of Semicarbazide Derivatives

CompoundTarget OrganismMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CCandida albicans0.015

Cytotoxicity and Antiparasitic Activity

In vitro studies have shown that certain semicarbazide derivatives possess cytotoxic effects against various cancer cell lines. Additionally, their activity against parasites such as Leishmania has been noted, with some compounds demonstrating significant leishmanicidal activity while exhibiting low toxicity to mammalian cells .

Case Study: Leishmanicidal Activity
A series of thiazole derivatives were tested for their leishmanicidal properties, revealing that compounds derived from semicarbazides could significantly reduce the survival of intracellular amastigotes . This supports the potential use of semicarbazide derivatives as therapeutic agents in treating leishmaniasis.

The biological activity of semicarbazides is often attributed to their ability to interact with various biological targets. For example, the presence of electron-withdrawing groups in the structure enhances their reactivity and interaction with cellular components, potentially leading to disruptions in cellular processes such as DNA synthesis or enzyme function .

Properties

CAS No.

119034-15-0

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea

InChI

InChI=1S/C13H14N4O/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+

InChI Key

JVEMRXYMHBTPLT-GXDHUFHOSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)NC2=CC=CC=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.